molecular formula C₁₈H₂₄Cl₂FN₃O₂ B1151962 Decarboxy Gatifloxacin Dihydrochloride

Decarboxy Gatifloxacin Dihydrochloride

Cat. No.: B1151962
M. Wt: 404.31
Attention: For research use only. Not for human or veterinary use.
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Description

Decarboxy Gatifloxacin Dihydrochloride is a derivative of gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Gatifloxacin itself is characterized by a cyclopropyl group at the N-1 position and a methoxy group at C-8, which broadens its antimicrobial spectrum and reduces phototoxicity compared to earlier fluoroquinolones . This derivative is primarily utilized as a reference standard in pharmaceutical quality control to monitor degradation products or impurities in gatifloxacin formulations .

Properties

Molecular Formula

C₁₈H₂₄Cl₂FN₃O₂

Molecular Weight

404.31

Synonyms

1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-4(1H)-quinolinone Dihydrochloride; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Decarboxylated Fluoroquinolones

Decarboxy Gatifloxacin Dihydrochloride belongs to a class of decarboxylated fluoroquinolones, which includes derivatives such as Decarboxy Ciprofloxacin, Decarboxy Enrofloxacin, and Decarboxy Moxifloxacin. These compounds share structural modifications that influence their pharmacological and chemical behaviors. Below is a detailed comparison:

Structural and Functional Differences

Compound Parent Drug Key Features Decarboxylation Site Impact on Bioactivity
This compound C-8 methoxy group; cyclopropyl at N-1 C-3 carboxylic acid Reduced DNA gyrase binding affinity; lower solubility in aqueous media
Decarboxy Ciprofloxacin C-6 fluorine; cyclopropyl at N-1 C-3 carboxylic acid Diminished bactericidal activity; increased lipophilicity (higher logP)
Decarboxy Enrofloxacin Ethyl group at C-1; veterinary use C-3 carboxylic acid Altered pharmacokinetics in animals; potential for reduced tissue penetration
Decarboxy Moxifloxacin C-8 methoxy; bicyclic amine at C-7 C-3 carboxylic acid Loss of Gram-negative coverage; retained partial activity against Gram-positive strains

Stability and Impurity Profiles

Decarboxylated derivatives are often degradation products formed under heat, light, or acidic conditions. Regulatory limits for these impurities vary:

  • Cefdinir Decarboxy Open Ring Lactone : USP 35 specifies a maximum limit of 1.1% for the sum of its isomers .

Antimicrobial Efficacy

Decarboxylation generally reduces antimicrobial potency due to disrupted binding to bacterial DNA gyrase and topoisomerase IV. For example:

  • Gatifloxacin loses 90% of its activity against Streptococcus pneumoniae upon decarboxylation .
  • Decarboxy Ciprofloxacin shows negligible activity against Escherichia coli compared to the parent drug.

Solubility and Formulation Challenges

The loss of the carboxylic acid group increases lipophilicity, complicating formulation in aqueous solutions. For instance:

  • This compound has a solubility of ~2.5 mg/mL in water, compared to 10 mg/mL for gatifloxacin .
  • Decarboxy Moxifloxacin’s solubility drops by 60% in physiological pH, affecting intravenous formulations.

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